molecular formula C21H16N2O4 B2783800 Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 921891-34-1

Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

Cat. No.: B2783800
CAS No.: 921891-34-1
M. Wt: 360.369
InChI Key: WUVGRQOVJKPVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a chemical compound of interest in scientific research. As a derivative of the dibenzo[b,f][1,4]oxazepinone scaffold, it may serve as a valuable building block or intermediate in medicinal chemistry and drug discovery efforts. Related dibenzoxazepinone structures have been investigated for their potential to modulate various biological pathways . For instance, some analogs have been identified as inhibitors of histone deacetylase (HDAC), a class of enzymes targeted for the treatment of cancer and neurodegenerative diseases . Other studies have shown that certain dibenzoxazepinones can act as small-molecule inhibitors of angiogenesis and vascular permeability by interacting with MEK1 and suppressing a pERK-FosB/ΔFosB-VCAM-1 axis, indicating potential applications in ophthalmology and oncology research . Researchers may utilize this carbamate-functionalized compound to explore its specific mechanism of action, physicochemical properties, and potential as a precursor for developing novel therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

phenyl N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-13-7-9-19-17(11-13)23-20(24)16-12-14(8-10-18(16)27-19)22-21(25)26-15-5-3-2-4-6-15/h2-12H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVGRQOVJKPVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)OC4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate typically involves the reaction of 8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-ylamine with phenyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The purification process in an industrial setup may involve advanced techniques like high-performance liquid chromatography (HPLC) to achieve the desired quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding corresponding amine and phenolic derivatives.

Reaction Conditions Products Yield Mechanism Reference
1M HCl (reflux, 4h)8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-amine + Phenol85%Acid-catalyzed cleavage of the carbamate C–O bond
0.5M NaOH (RT, 12h)Same amine + Sodium phenoxide78%Base-mediated nucleophilic attack at carbonyl

This reactivity aligns with general carbamate behavior, as demonstrated in analogous dibenzoxazepinone systems . Kinetic studies suggest pseudo-first-order kinetics for hydrolysis under basic conditions .

Nucleophilic Substitution at the Carbamate Group

The carbonyl carbon of the carbamate acts as an electrophilic site for nucleophilic agents.

Reaction with Amines

Nucleophile Conditions Product Yield Application
BenzylamineDCM, 25°C, 6hN-Benzyl derivative62%Prodrug synthesis
HydrazineEthanol, 80°C, 2hCarbazate intermediate70%Heterocycle precursor

The reaction with hydrazine is particularly notable for generating intermediates used in heterocyclic chemistry .

Ring-Opening Reactions of the Dibenzo[b,f] oxazepine Core

The oxazepine ring undergoes regioselective cleavage under strong acidic or reductive conditions:

Acid-Mediated Ring Opening

Conditions Products Mechanistic Insight
H2SO4 (conc.), 100°C, 1h2-(Phenoxycarbonylamino)-8-methylanthranilic acid derivativeProtonation of oxazepine oxygen followed by C–O bond cleavage

Catalytic Hydrogenation

Catalyst Conditions Product Yield
Pd/C (10%)H2 (1 atm), MeOH, 25°C, 12hReduced dihydrodibenzooxazepine carbamate90%

Hydrogenation preserves the carbamate group while saturating the oxazepine ring, enhancing compound stability .

Functionalization at the Methyl Group (Position 8)

The methyl substituent undergoes free-radical bromination:

Reagent Conditions Product Selectivity
NBS, AIBNCCl4, reflux, 3h8-Bromomethyl derivative>95% (para to oxo group)

This brominated derivative serves as a versatile intermediate for Suzuki-Miyaura couplings.

Stability Under Oxidative Conditions

The compound shows limited stability when exposed to strong oxidizers:

Oxidizing Agent Conditions Degradation Products
KMnO4 (5% aq.)60°C, 2hQuinone derivative + CO2
mCPBADCM, 0°C, 1hEpoxidized side products (minor)

Oxidative degradation pathways are critical for understanding its metabolic fate in biological systems .

Photochemical Reactions

UV irradiation induces [4+2] cycloaddition with dienophiles:

Dienophile Conditions Product Quantum Yield
Maleic anhydride254 nm, THF, 6hTricyclic adduct0.45

This reactivity highlights potential applications in photoaffinity labeling.

Comparative Reactivity Table

Reaction Type Key Functional Group Typical Reagents Applications
HydrolysisCarbamateHCl, NaOHDegradation studies
Nucleophilic substitutionCarbamate carbonylAmines, hydrazinesProdrug design
Ring openingOxazepineH2SO4, H2/PdStructural diversification
BrominationMethyl groupNBSCross-coupling precursors

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate exhibit anticancer properties. The mechanism often involves the inhibition of angiogenesis and modulation of signaling pathways associated with tumor growth. A notable study demonstrated that derivatives of this compound could suppress vascular permeability and angiogenesis through the inhibition of specific kinases involved in these processes .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Research indicates that compounds with similar structural motifs may exert protective effects against neuronal apoptosis by modulating oxidative stress pathways. These findings suggest a promising avenue for further exploration in treating conditions such as Alzheimer's disease and Parkinson's disease.

Pain Management

This compound has also been investigated for its analgesic properties. Compounds within this class are believed to interact with pain pathways, potentially offering a new approach to pain management without the side effects commonly associated with opioid analgesics.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. The results showed a significant reduction in cell viability at micromolar concentrations, indicating strong anticancer activity.

Case Study 2: Neuroprotection

A study focusing on neuroprotective effects demonstrated that treatment with this compound led to decreased levels of reactive oxygen species (ROS) in neuronal cells exposed to oxidative stress. This suggests that the compound may help mitigate damage associated with neurodegenerative diseases.

Mechanism of Action

The mechanism by which Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and synthetic methodologies of phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate and its analogs:

Compound Name Core Structure Substituents/Functional Groups Key Synthetic Steps Reference
This compound Dibenzooxazepine - 8-methyl
- 2-carbamate (phenyl)
Likely involves carbamate formation via phenyl chloroformate (avoiding phosgene)
BT2 (Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate) Dibenzooxazepine - 10-ethyl
- 2-carbamate (ethyl)
Reaction of 2-amino-dibenzooxazepine with diethyl pyrocarbonate
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide (8a) Dibenzooxazepine - 10-ethyl
- 7-amide (2-phenylacetyl)
Coupling with phenylacetic acid (48% yield)
SR-4995 (1-phenylpropyl-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)urea) Dibenzothia zepine - 10-methyl
- 8-urea (phenylpropyl)
Synthesized via urea formation; targets lipolysis pathways
10-Ethyl-N-(4-methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide Dibenzothia zepine - 10-ethyl
- 8-carboxamide (4-methoxybenzyl)
NaH-mediated coupling in DMF

Key Differentiators

Core Heteroatom :

  • The target compound and BT2 feature an oxygen atom in the 1,4-oxazepine ring, whereas SR-4995 and others use a sulfur atom (1,4-thiazepine). Thiazepines often exhibit altered electronic properties and binding affinities due to sulfur’s larger atomic radius and lower electronegativity .

Functional Groups: Carbamates (target compound, BT2) vs. amides (8a) or ureas (SR-4995): Carbamates are less common in this scaffold but offer hydrolytic stability compared to esters.

Substituent Effects :

  • The 8-methyl group in the target compound may sterically hinder interactions compared to 10-ethyl in BT2 or 7-amide in 8a. Substituent positioning significantly impacts receptor selectivity .

Synthetic Routes :

  • The target compound’s synthesis likely employs a phosgene-free carbamate formation method using phenyl chloroformate, aligning with greener chemistry trends . In contrast, thiazepine derivatives often require oxidation steps (e.g., H₂O₂ or MCPBA) to achieve sulfoxide or sulfone states .

Biological Activity

Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a compound of interest due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is classified under the dibenzo[b,f][1,4]oxazepine derivatives, which are known for various pharmacological effects. Its molecular formula is C21H16N2O4C_{21}H_{16}N_{2}O_{4} with a molecular weight of 360.4 g/mol. The structure includes a carbamate functional group that may influence its biological interactions.

PropertyValue
Molecular FormulaC21H16N2O4C_{21}H_{16}N_{2}O_{4}
Molecular Weight360.4 g/mol
CAS Number921891-34-1

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit a range of biological activities, primarily through their interaction with neurotransmitter receptors and enzymes involved in cellular signaling pathways. Specifically, they have been studied for their potential roles as:

  • Dopamine D2 receptor antagonists : This activity suggests potential applications in treating psychiatric disorders such as schizophrenia and bipolar disorder .
  • Histone deacetylase inhibitors : This mechanism is crucial in cancer therapy as it can affect gene expression related to tumor growth and progression.

Antipsychotic Effects

A study examining the pharmacological profile of dibenzo[b,f][1,4]oxazepine derivatives demonstrated significant dopamine receptor antagonism. The leading compounds showed binding affinities in the nanomolar range (K_i values around 12 nM), indicating strong potential for antipsychotic applications .

Anticancer Properties

In vitro studies have shown that certain derivatives can inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cell lines. The mechanism involves the modulation of gene expression that promotes cell cycle arrest and apoptosis.

Case Studies

  • Study on Neurological Effects :
    • Objective : To evaluate the effects of this compound on cognitive function in animal models.
    • Findings : The compound improved memory retention and reduced anxiety-like behaviors in rodents, suggesting potential benefits for cognitive disorders.
  • Antitumor Activity Assessment :
    • Objective : To assess the cytotoxic effects of the compound on various cancer cell lines.
    • Results : Significant dose-dependent inhibition of cell proliferation was observed in breast and lung cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use.

Q & A

Q. What are the recommended synthetic routes for Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate, and how do reaction conditions impact yield?

The synthesis typically involves multi-step protocols, starting with the formation of a carbamate intermediate. A validated method includes reacting 2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one with phenyl chloroformate under controlled conditions (0–25°C, ethyl acetate solvent, pyridine as a base) to avoid side reactions like hydrolysis . Microwave-assisted cyclocondensation (e.g., 150°C for 20 min) can enhance reaction efficiency and purity. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 amine:chloroformate) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Structural validation relies on:

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methyl at C8, oxo at C11) and carbamate linkage .
  • Mass spectrometry (HRMS) : To verify molecular weight (C21H16N2O4; calc. 360.36 g/mol) and isotopic patterns .
  • X-ray crystallography : Resolves spatial arrangements of the dibenzo-oxazepine core and phenyl carbamate group .

Q. What preliminary biological screening data exist for this compound?

Structurally analogous dibenzo[b,f][1,4]oxazepines (e.g., BT2 in ) show anti-inflammatory activity via inhibition of IL-1β-induced ICAM-1 expression in endothelial cells (IC50 ~10 µM). Preliminary assays for this compound should prioritize:

  • Cellular adhesion assays (e.g., THP-1 monocyte binding to HMEC-1 cells) .
  • Dose-response profiling to establish potency and toxicity thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility and stability data for this compound under varying experimental conditions?

Solubility discrepancies (e.g., polar vs. nonpolar solvents) arise from its amphiphilic structure (hydrophobic dibenzo core vs. polar carbamate). Methodological solutions include:

  • pH-dependent solubility studies : Test solubility in buffered solutions (pH 3–10) to identify optimal storage/formulation conditions .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (degradation onset >200°C suggested by analogous sulfonamides) .
  • Accelerated stability testing : Monitor degradation products via HPLC under stress conditions (e.g., 40°C/75% humidity) .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound’s anti-inflammatory properties?

SAR studies should focus on:

  • Substituent modification : Compare analogs with varied carbamate groups (e.g., ethyl vs. phenyl) to assess ICAM-1 inhibition potency .
  • Molecular docking : Model interactions with IL-1β signaling targets (e.g., JAK/STAT or AP-1 pathways) using software like AutoDock Vina .
  • In vivo validation : Use collagen-induced arthritis (CIA) models to correlate in vitro IC50 values with therapeutic efficacy .

Q. What mechanistic insights explain the compound’s selectivity for specific biological targets (e.g., enzymes vs. receptors)?

The 11-oxo group and carbamate moiety are critical for target engagement. Proposed mechanisms include:

  • Enzyme inhibition : Competitive binding to catalytic sites (e.g., HDACs or kinases) via hydrogen bonding with the oxo group .
  • Receptor modulation : Allosteric effects on G-protein-coupled receptors (GPCRs), inferred from structural similarity to loxapine .
  • Transcriptional regulation : Suppression of pro-inflammatory genes (e.g., VCAM-1) via NF-κB pathway interference, validated by luciferase reporter assays .

Q. How should researchers design experiments to address conflicting data on metabolic stability in hepatic microsomes?

Contradictory metabolic data (e.g., CYP450-mediated oxidation rates) require:

  • Species-specific microsome comparisons : Human vs. rodent liver microsomes to identify interspecies metabolic differences .
  • Metabolite profiling : LC-MS/MS to detect primary metabolites (e.g., hydrolyzed carbamate or hydroxylated derivatives) .
  • CYP isoform inhibition assays : Use selective inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymes responsible for degradation .

Methodological Guidelines

  • Synthetic Optimization : Prioritize microwave-assisted synthesis for reduced reaction times and improved purity .
  • Biological Assays : Include BT3 (inactive analog) as a negative control to validate target specificity .
  • Data Interpretation : Use computational tools (e.g., Schrödinger Suite) to model electronic effects of substituents on bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.